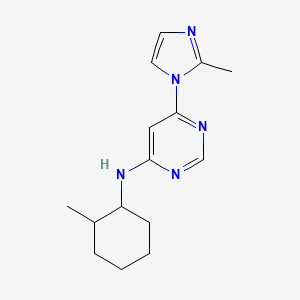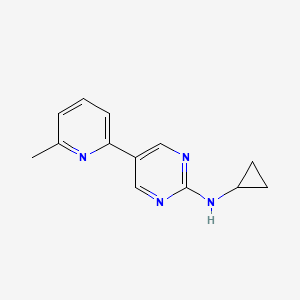
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine (6-MIPA) is a novel pyrimidine-based drug that has been developed as an inhibitor of the cyclic AMP (cAMP) pathway. It has been used in a variety of scientific research applications, including the study of biochemical and physiological processes.
科学研究应用
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been used in a variety of scientific research applications, including the study of biochemical and physiological processes. It has been used to study the cAMP pathway and its role in the regulation of cell proliferation and differentiation, as well as its role in the regulation of cell metabolism. Additionally, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been used to study the role of cAMP in the regulation of gene expression and the regulation of cell signaling pathways.
作用机制
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine acts as an inhibitor of the cAMP pathway by binding to and inhibiting the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This inhibition of adenylyl cyclase activity results in decreased levels of cAMP, which in turn leads to decreased activation of downstream effectors, such as protein kinase A (PKA), and decreased gene expression.
Biochemical and Physiological Effects
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been shown to inhibit the proliferation and differentiation of lymphocytes and other immune cells, as well as the production of pro-inflammatory cytokines. In vivo studies have also shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine can inhibit the growth of tumors in mouse models.
实验室实验的优点和局限性
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, it has been shown to be effective in a variety of in vitro and in vivo studies. However, there are some limitations to its use in laboratory experiments. For example, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has been shown to have some cytotoxic effects, and it may be difficult to control the dose when working with animal models.
未来方向
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine has potential applications in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammation. Additionally, further research is needed to determine the optimal dosage and delivery methods for 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine in order to maximize its therapeutic potential. Additionally, further research is needed to determine the mechanisms by which 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine affects gene expression and cell signaling pathways. Finally, further research is needed to determine the potential side effects of 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine and to develop strategies to minimize any potential adverse effects.
合成方法
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is synthesized via a three-step process. The first step involves the reaction of 2-methylcyclohexanamine with 2-methyl-1H-imidazole-1-carboxaldehyde in the presence of triethylamine (TEA) and acetic anhydride, resulting in the formation of 6-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine. The second step involves the reaction of the intermediate product with acetic anhydride in the presence of TEA, resulting in the formation of the desired product, 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine. The third step involves the purification of the product by column chromatography.
属性
IUPAC Name |
N-(2-methylcyclohexyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-5-3-4-6-13(11)19-14-9-15(18-10-17-14)20-8-7-16-12(20)2/h7-11,13H,3-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZWZQUIRZOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=CC(=NC=N2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441671.png)
![N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B6441673.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441674.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441684.png)
![2-({[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}(methyl)amino)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441695.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441696.png)
![5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441702.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441705.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441709.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441734.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441743.png)